

factors affecting Percoll gradient formation and stability

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Compound of Interest

Compound Name: Percoll

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Technical Support Center: Percoll Gradient Centrifugation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of **Percoll** for density gradient centrifugation. It is intended for researchers, scientists, and drug development professionals to help ensure successful and reproducible cell, organelle, and virus separations.

Frequently Asked Questions (FAQs)

Q1: What is Percoll and how does it form a gradient?

Percoll consists of colloidal silica particles (15-30 nm in diameter) coated with polyvinylpyrrolidone (PVP), which makes it non-toxic to biological materials. Due to the heterogeneity in particle size, a density gradient forms spontaneously when **Percoll** is subjected to centrifugation.^[1] This allows for the separation of biological particles based on their buoyant density. Gradients can be pre-formed by high-speed centrifugation before adding the sample, or they can be formed in situ by mixing the sample with the **Percoll** solution and centrifuging them together.^{[1][2]}

Q2: What is the difference between a discontinuous (step) and a continuous (self-generating) gradient?

A discontinuous or step gradient is created by carefully layering solutions of **Percoll** at different densities on top of one another, with the highest density at the bottom. This method is often used for separating cells that fall within distinct density ranges.[3][4]

A continuous or self-generating gradient is formed by centrifuging a homogeneous **Percoll** solution at high g-forces.[1] The silica particles sediment to form a smooth density gradient. This method is useful when the exact density of the target particles is unknown or for separating particles with overlapping density ranges.

Q3: How do I prepare a stock solution of isotonic Percoll (SIP)?

To prevent cells from shrinking or swelling due to osmotic pressure, **Percoll** must be made isotonic to the physiological conditions of the cells.[2] A common method is to prepare a Stock Isotonic **Percoll** (SIP) solution. This is typically done by mixing 9 parts of undiluted **Percoll** with 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1] For subcellular particles that may aggregate in the presence of salts, 2.5 M sucrose can be used instead. It is crucial to verify the osmolality of the final solution with an osmometer to ensure experimental reproducibility.

Q4: How should I store Percoll and prepared gradients?

Unopened **Percoll** can be stored at room temperature for up to five years.[1] Once opened, it should be stored at 2°C to 8°C.[1] Pre-formed gradients can be stored for several weeks under aseptic conditions without a change in their shape. If **Percoll** is frozen, it will form gradients upon thawing and must be thoroughly mixed before use.

Q5: Do I need to remove Percoll after separating my cells/particles?

Since **Percoll** is non-toxic and does not adhere to cell membranes, it is often not necessary to remove it.[5] Cells can typically be transferred directly to culture systems.[5] However, if removal is required for downstream applications, several methods are available. Living cells can be washed by diluting the cell suspension with a physiological salt solution and pelleting the cells through low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[5] For smaller

particles like viruses or subcellular organelles, a high-speed centrifugation step (e.g., 100,000 x g) can be used to pellet the **Percoll**, leaving the biological material in the supernatant.[\[5\]](#)

Troubleshooting Guide

Issue 1: My cells are clumping in the Percoll gradient.

- Possible Cause: The temperature of the **Percoll** solution is too low.
 - Solution: Ensure that the **Percoll** solution and all buffers are at room temperature. Using cold **Percoll** can cause cells to aggregate.[\[3\]](#)[\[6\]](#)
- Possible Cause: For subcellular particles, the presence of salts in the diluent is causing aggregation.
 - Solution: Use 0.25 M sucrose as the diluent instead of saline-based solutions when working with organelles or viruses.[\[1\]](#)[\[2\]](#)

Issue 2: The cell layers are not forming at the expected densities.

- Possible Cause: Incorrect osmolality of the **Percoll** gradient.
 - Solution: The buoyant density of cells is highly dependent on the osmolality of the surrounding medium.[\[2\]](#) An increase in osmolality will cause cells to lose water and become denser. Always measure the osmolality of your prepared **Percoll** solutions with an osmometer to ensure consistency between experiments.
- Possible Cause: Incorrect centrifugation time or speed.
 - Solution: The shape of a self-generating gradient is determined by the integrated effect of g-force and time. If the gradient is too shallow, increase the centrifugation time or speed. Conversely, if it is too steep, reduce the time or speed. Refer to the tables below for recommended starting parameters.
- Possible Cause: Improper storage of opened **Percoll**.

- Solution: Storing opened **Percoll** at room temperature instead of 2-8°C can affect its properties and lead to inconsistent gradient formation.[\[7\]](#) If you suspect the **Percoll** stock has been compromised, it is best to use a new bottle.[\[7\]](#)

Issue 3: My cells are not entering the gradient and remain on top.

- Possible Cause: The density of the top layer of the gradient is too high for the cells to penetrate.
 - Solution: Ensure the starting density of your **Percoll** solution or the top layer of your step gradient is lower than the density of your cells. You may need to empirically determine the optimal density range for your specific cell type.[\[8\]](#)[\[9\]](#)
- Possible Cause: The centrifugation force is too low.
 - Solution: While high speeds are used to form the gradient, a lower speed is typically used to band the cells. However, if cells are not entering the gradient, a slight increase in the g-force during the cell separation step may be necessary. For pre-formed gradients, a spin of 400 x g for 15-20 minutes is a common starting point for cells.

Issue 4: I am observing unexpected bands or poor separation of red blood cells.

- Possible Cause: Red blood cell aggregation.
 - Solution: Red blood cells can form aggregates (rouleaux), which can lead to the formation of multiple, distinct bands that do not accurately reflect cell age or density.[\[10\]](#)[\[11\]](#) This aggregation can distort the separation. While this is a complex phenomenon, ensuring proper washing of the cells and consistent experimental conditions may help minimize variability.

Issue 5: The Percoll solution has gelled.

- Possible Cause: The pH of the solution is too low or there is a high concentration of divalent cations.

- Solution: **Percoll** can gel at a pH below 5.5. It can also be caused by divalent cations, especially at higher temperatures. Ensure your buffers are within the recommended pH range (5.5-10.0) and be mindful of the cation concentration in your diluents.
- Possible Cause: Autoclaving **Percoll** with salts or sucrose.
 - Solution: **Percoll** should be autoclaved without any salts or sucrose present, as this will cause it to gel or caramelize, respectively. If you need to sterilize a **Percoll** solution containing these additives, use sterile filtration.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Centrifugation Forces for Self-Generating Gradients

Diluent for Isotonic Percoll	Minimum Recommended g-force
0.15 M Saline	~10,000 x g[1]
0.25 M Sucrose	~25,000 x g[1][2]

Table 2: Factors Influencing Gradient Shape and Formation Time

Factor	Effect
Centrifugation Time	Longer time leads to a steeper gradient.
Centrifugation Speed (g-force)	Higher g-force leads to a steeper gradient.
Rotor Angle	Steeper angles (closer to vertical) result in faster gradient formation.[2]
Diluent Viscosity	Lower viscosity (e.g., in saline) leads to faster gradient formation.[2]
Initial Percoll Concentration	Higher initial concentration affects the final gradient shape.

Key Experimental Protocols

Protocol 1: Preparation of a Self-Generating **Percoll** Gradient

- Prepare Stock Isotonic **Percoll** (SIP): Mix 9 volumes of undiluted **Percoll** with 1 volume of 1.5 M NaCl (for cells) or 2.5 M sucrose (for organelles).
- Dilute SIP: Dilute the SIP to the desired starting density using 0.15 M NaCl or 0.25 M sucrose.
- Centrifugation: Centrifuge the **Percoll** solution in a fixed-angle rotor. The exact time and speed will depend on the rotor, desired gradient shape, and diluent used (see Tables 1 & 2). A typical starting point is 30,000 x g for 15 minutes.
- Sample Loading: Once the gradient is formed, carefully layer the cell or particle suspension on top of the gradient.
- Isopycnic Banding: Centrifuge the tube at a lower speed (e.g., 400 x g for 20 minutes) to allow the particles to migrate to their isopycnic point (the point where their density equals the density of the gradient).

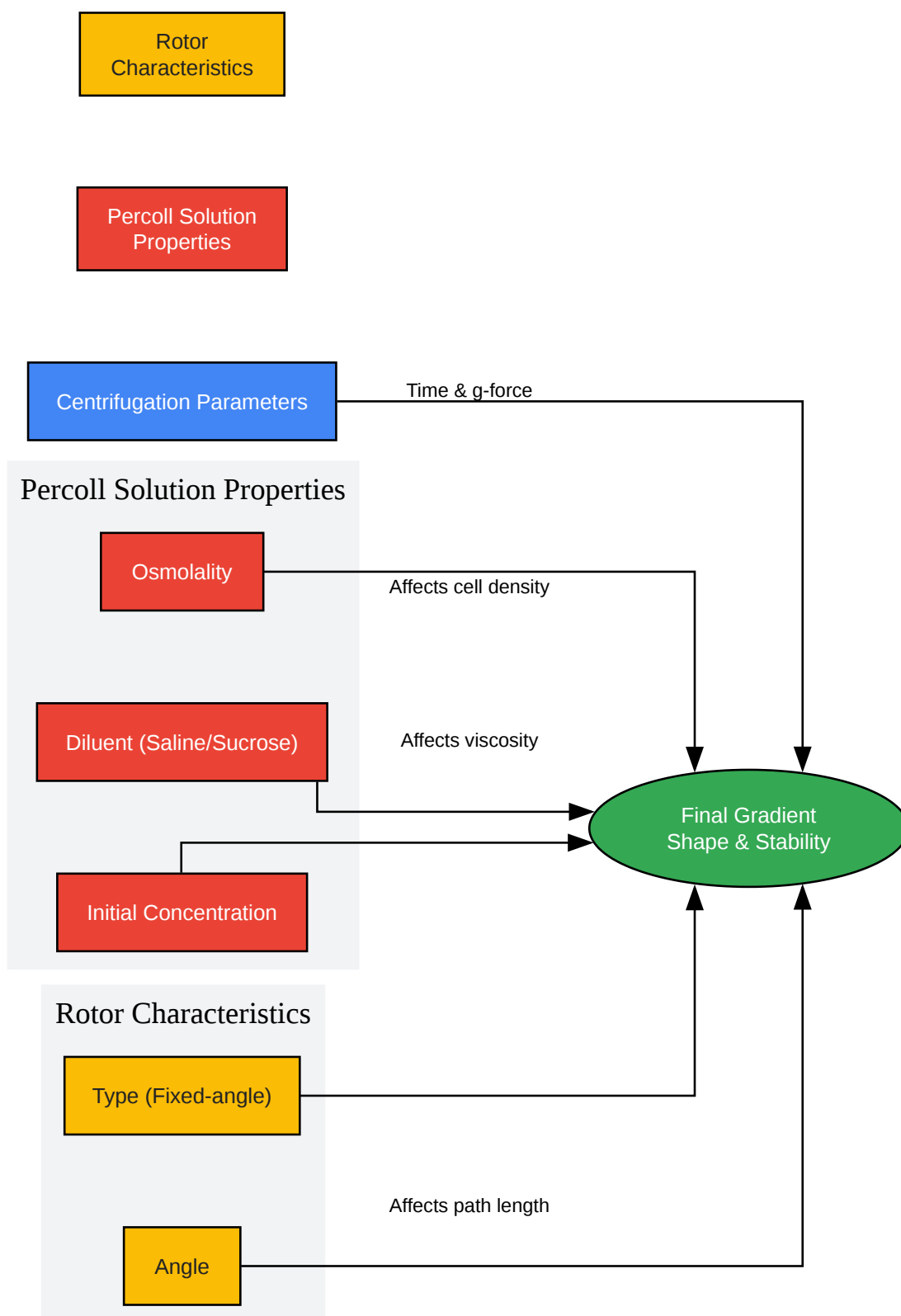
Protocol 2: Preparation of a Discontinuous (Step) **Percoll** Gradient

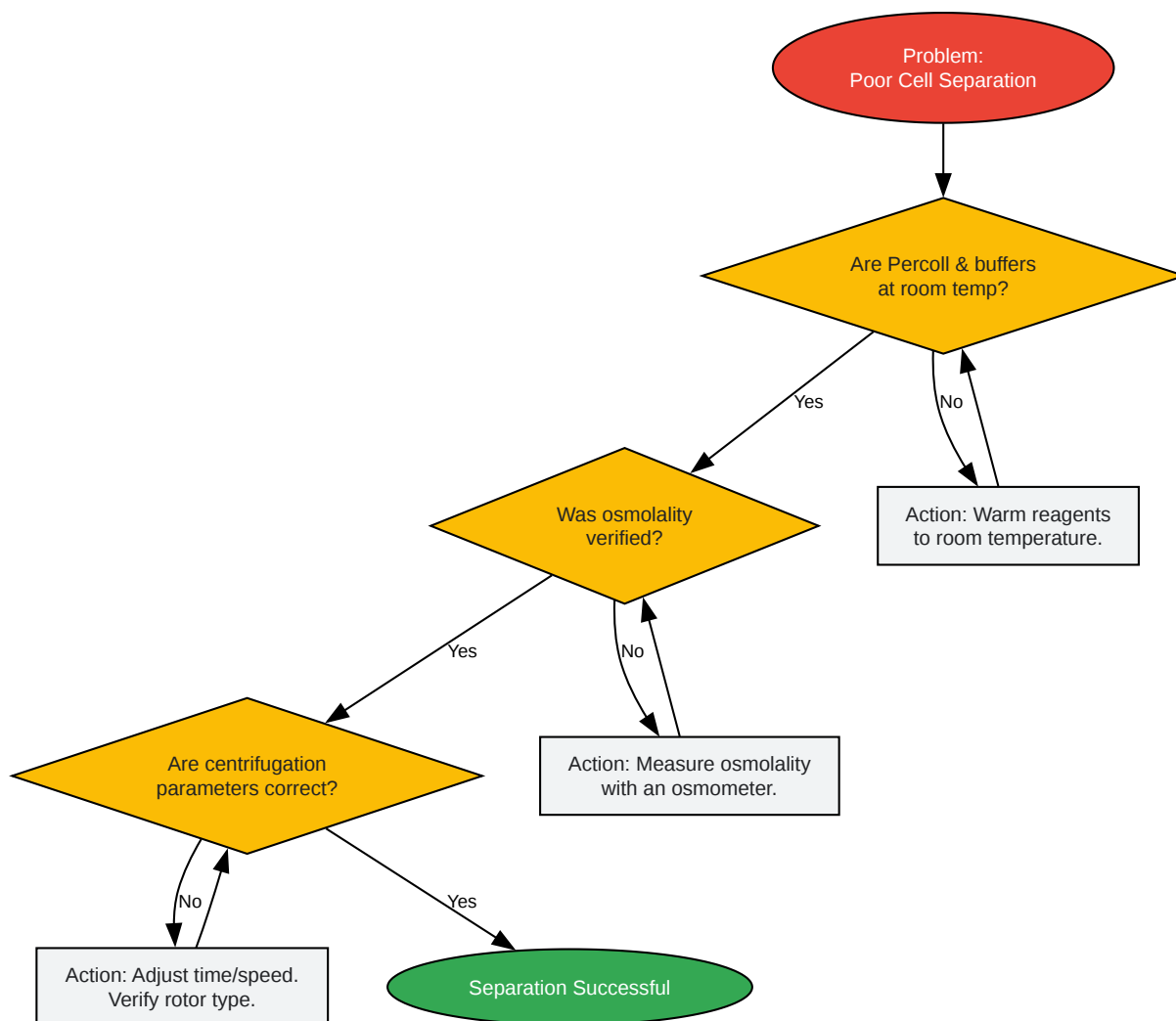
- Prepare SIP: As described in Protocol 1.
- Create Density Layers: Prepare a series of **Percoll** dilutions of decreasing density from the SIP. For example, you might prepare 70%, 50%, and 30% **Percoll** solutions.
- Layer the Gradient: Carefully layer the solutions into a centrifuge tube, starting with the highest density at the bottom.^[12] To avoid mixing, place the pipette tip against the wall of the tube and dispense the liquid slowly.^[13] A clear interface should be visible between each layer.^[14]
- Load Sample: Gently layer the cell suspension on top of the uppermost (least dense) layer.
- Centrifugation: Centrifuge at a low speed (e.g., 500 x g for 30 minutes) with the brake turned off to avoid disturbing the layers upon stopping.^[3]^[6] Cells will collect at the interfaces between the layers that correspond to their density.

Protocol 3: Washing and Removing **Percoll** from Cells

- Collect Cells: Carefully aspirate the desired cell band from the gradient.
- Dilute: Transfer the collected cell fraction to a new tube and dilute with at least 5 parts of a physiological salt solution (e.g., PBS or saline) to 1 part of the **Percoll**/cell suspension.[\[5\]](#)[\[15\]](#)
- Centrifuge: Pellet the cells by centrifuging at a low speed (e.g., 200 x g) for 2-10 minutes.[\[5\]](#)
- Repeat: Discard the supernatant and repeat the washing step 2-3 times to ensure complete removal of **Percoll**.[\[5\]](#)[\[15\]](#)

Visualizations





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